3-Oxopropanenitrile;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxopropanenitrile;hydrate is an organic compound with the molecular formula C3H3NO. It is also known as cyanoacetaldehyde. This compound is a versatile intermediate in organic synthesis, often used in the preparation of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Oxopropanenitrile;hydrate can be synthesized through several methods. One common method involves the reaction of cyanoacetic acid with acetic anhydride, followed by dehydration to yield 3-oxopropanenitrile. Another method involves the reaction of malononitrile with formaldehyde under basic conditions .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of cyanoacetic acid. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Oxopropanenitrile;hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyanoacetic acid.
Reduction: It can be reduced to form 3-hydroxypropanenitrile.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Cyanoacetic acid.
Reduction: 3-Hydroxypropanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxopropanenitrile;hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-oxopropanenitrile;hydrate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the compounds being synthesized.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypropanenitrile: A reduction product of 3-oxopropanenitrile;hydrate.
Cyanoacetic acid: An oxidation product of this compound.
Malononitrile: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its versatility as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in the synthesis of a wide range of heterocyclic compounds and biologically active molecules.
Properties
CAS No. |
144602-42-6 |
---|---|
Molecular Formula |
C3H5NO2 |
Molecular Weight |
87.08 g/mol |
IUPAC Name |
3-oxopropanenitrile;hydrate |
InChI |
InChI=1S/C3H3NO.H2O/c4-2-1-3-5;/h3H,1H2;1H2 |
InChI Key |
FQYDOIJMQZVTAT-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)C#N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.